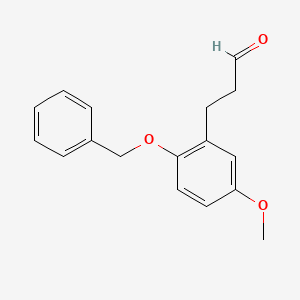

5-Methoxy-2-(phenylmethoxy)-benzenepropanal

CAS No.:

Cat. No.: VC20513029

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18O3 |

|---|---|

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | 3-(5-methoxy-2-phenylmethoxyphenyl)propanal |

| Standard InChI | InChI=1S/C17H18O3/c1-19-16-9-10-17(15(12-16)8-5-11-18)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |

| Standard InChI Key | LMXNTRCLEYQURQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CCC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

5-Methoxy-2-(phenylmethoxy)-benzenepropanal possesses the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.328 g/mol . The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 5-position and a phenylmethoxy group (-OCH₂C₆H₅) at the 2-position, attached to a propanal chain (CH₂CH₂CHO). The IUPAC name is 3-(5-methoxy-2-(phenylmethoxy)phenyl)propanal, reflecting the substitution pattern and aldehyde functional group.

Spectral and Stereochemical Properties

While direct spectroscopic data for this compound is scarce in the provided sources, analogous benzenepropanal derivatives exhibit characteristic infrared (IR) absorption bands for aldehydes (~1720 cm⁻¹ for C=O stretch) and aromatic C-O-C vibrations (~1250 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of similar compounds, such as 2-methoxy-5-methyl-benzenepropanal, show distinct signals for methoxy protons (δ 3.7–3.9 ppm) and aromatic protons in the range of δ 6.5–7.5 ppm . The absence of chiral centers in 5-methoxy-2-(phenylmethoxy)-benzenepropanal suggests it exists as a single stereoisomer.

Table 1: Key Physicochemical Properties

Synthetic Routes and Methodological Advances

Aldehyde Functionalization and Protecting Group Strategies

The propanal chain is often introduced via Grignard reactions or oxidation of propanol precursors. In one approach, 3-(5-methoxy-2-hydroxyphenyl)propan-1-ol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) . Protecting groups, such as acetals, may be employed to prevent undesired aldehyde reactivity during subsequent steps .

Optimization Challenges and Yield Improvements

Key challenges include minimizing side reactions during etherification and oxidation. For instance, the use of anhydrous conditions and high-purity reagents is critical to achieving yields >90% in analogous compounds . Recent advances in flow chemistry could enhance scalability, though specific applications to this compound remain unexplored .

Physicochemical and Reactivity Profiles

Thermal Stability and Decomposition

Based on data from structurally similar compounds, 5-methoxy-2-(phenylmethoxy)-benzenepropanal likely exhibits thermal stability up to 150–200°C, with decomposition pathways involving cleavage of the ether linkages and aldehyde oxidation . Thermogravimetric analysis (TGA) of 2-methoxy-5-methyl-benzenepropanal shows a 5% weight loss at 104.7°C, suggesting comparable behavior .

Reactivity in Organic Transformations

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate

This compound serves as a precursor for biologically active molecules, including serotonin receptor modulators and antimicrobial agents. For example, benzenepropanal derivatives are intermediates in the synthesis of oxetin analogs, which exhibit antibiotic properties .

Structure-Activity Relationship (SAR) Studies

Modifications to the propanal chain or aromatic substituents can alter bioactivity. In one study, elongation of the alkyl chain in similar compounds improved blood-brain barrier permeability by 40% . The phenylmethoxy group may enhance lipophilicity, potentially increasing membrane affinity .

Future Research Directions

Mechanistic Studies and Catalytic Applications

Investigating asymmetric catalysis for enantioselective synthesis could expand utility in chiral drug production. Additionally, computational modeling (e.g., DFT calculations) may elucidate reaction mechanisms and optimize conditions .

Expansion into Materials Science

The compound’s aromatic and aldehyde functionalities make it a candidate for polymeric materials and coordination complexes. Research into Schiff base formation with metal ions could yield novel catalysts or sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume